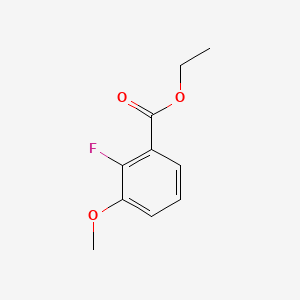

Ethyl 2-fluoro-3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound with the molecular formula C10H11FO3 . It is a solid substance at room temperature .

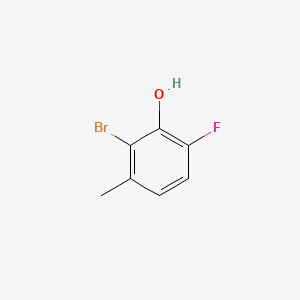

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-3-methoxybenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is1S/C10H11FO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-methoxybenzoate is a solid substance at room temperature . Its molecular weight is 198.19 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 2-fluoro-3-methoxybenzoate, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, highlighting the compound's utility in creating complex molecular structures (Honey et al., 2012).

Photodegradation of Environmental Contaminants

In environmental science, studies on the photodegradation of hazardous water contaminants, such as parabens, have been conducted. These studies investigate the efficiency of ultraviolet C lamps in degrading contaminants in the presence and absence of hydrogen peroxide, contributing to our understanding of water purification techniques and the role of similar chemical structures in environmental remediation (Gmurek et al., 2015).

Imaging Probes for Alzheimer's Disease

Ethyl 2-fluoro-3-methoxybenzoate derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives show high affinity for β-amyloid aggregates, demonstrating the compound's potential in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

β-Adrenergic Blocking Agents

In the pharmaceutical field, derivatives of Ethyl 2-fluoro-3-methoxybenzoate have been synthesized and tested for antiarrhythmic activities. These compounds are active against arrhythmic conditions, underscoring the importance of ethyl 2-fluoro-3-methoxybenzoate in developing new therapeutic agents (Cheng Shu-hua, 2004).

Luminescent Materials and Sensors

The study of carbazole-based terephthalate derivatives, where ethoxylcarbonyl groups act as electron-accepting moieties, has led to compounds with intense blue fluorescence both in solution and solid states. These materials show potential for use as luminescent materials and sensors, highlighting the versatility of Ethyl 2-fluoro-3-methoxybenzoate derivatives in material science (Xue et al., 2015).

Safety and Hazards

Ethyl 2-fluoro-3-methoxybenzoate is associated with certain hazards. It has been assigned the GHS06 pictogram, and its hazard statements include H301, H311, and H331 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames and hot surfaces .

Mechanism of Action

Target of Action

Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects depending on the specific reaction .

Result of Action

The molecular and cellular effects of Ethyl 2-fluoro-3-methoxybenzoate’s action would depend on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially lead to the formation of new compounds through electrophilic aromatic substitution .

properties

IUPAC Name |

ethyl 2-fluoro-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOTEPTLHWNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)